5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride
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Overview
Description
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride typically involves a multi-step process. One common method includes the reaction of 5-chloroisatin with a suitable amine under specific conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved. Detailed studies are required to fully elucidate the exact mechanism and the molecular pathways affected .
Comparison with Similar Compounds
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[indoline-3,3’-pyrrolidin]-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
Spiro[indoline-3,3’-piperidine]-2-one: Contains a different ring structure, which can influence its chemical properties and applications.
Spiro[indoline-3,3’-pyrano[3,2-c5,6-c’]dichromene]-2,6’,8’-trione:
Properties
IUPAC Name |
5-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJIOBSCXKLHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)Cl)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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